2-(2,6-Difluoro-4-iodophenyl)acetic acid
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Overview
Description
2-(2,6-Difluoro-4-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Difluoro-4-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the iodination of 2,6-difluorophenylacetic acid. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenylacetic acids.
Oxidation: Difluoro-iodobenzoic acids.
Reduction: Difluoro-iodobenzyl alcohols.
Scientific Research Applications
2-(2,6-Difluoro-4-iodophenyl)acetic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-iodophenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodophenylacetic acid
- 2-(4-Iodophenyl)acetic acid
- 2-Fluoro-4-iodophenylacetic acid
Uniqueness
2-(2,6-Difluoro-4-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and potential drug development .
Properties
Molecular Formula |
C8H5F2IO2 |
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Molecular Weight |
298.02 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2IO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
CTSKIGKZLXOQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)I |
Origin of Product |
United States |
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